Sethoxydim

Descripción

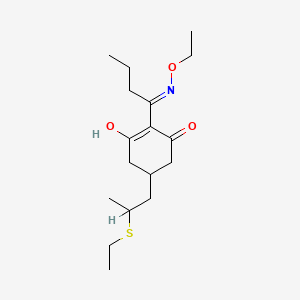

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPPKDPQLUUTND-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO3S | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058466 | |

| Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB] | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sethoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>90 °C at pressure 3X10-5 mm Hg | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.043 g/mL at 25 °C | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C | |

| Record name | Sethoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

74051-80-2, 71441-80-0 | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sethoxydim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETHOXYDIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1189NNQ8F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Sethoxydim: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sethoxydim is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2] As a member of the cyclohexanedione class of herbicides, its mode of action involves the inhibition of a key enzyme in plant lipid biosynthesis, making it a critical tool in modern agriculture.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with the IUPAC name (±)-2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one. Its chemical structure is characterized by a cyclohexanedione ring, which is essential for its herbicidal activity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (±)-2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one |

| CAS Number | 74051-80-2 |

| Molecular Formula | C₁₇H₂₉NO₃S |

| Molecular Weight | 327.48 g/mol |

Physicochemical Properties

This compound is an oily, odorless liquid at room temperature.[5] Its physicochemical properties are crucial for its formulation, application, and environmental fate.

| Property | Value | Reference |

| Physical State | Oily liquid | [5] |

| Boiling Point | >90 °C at 3x10⁻⁵ mm Hg | [5] |

| Density | 1.043 g/cm³ (at 20°C) | [5] |

| Vapor Pressure | 1.0 x 10⁻⁷ mmHg (at 20°C) | |

| Water Solubility | 25 mg/L (at pH 4, 20°C), 4700 mg/L (at pH 7, 20°C) | [5] |

| Solubility in Organic Solvents | Readily soluble in methanol, acetone, and ethyl acetate. | |

| pKa | 4.16 | |

| LogP (Octanol-Water Partition Coefficient) | 4.51 (at pH 5) | [5] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4][6] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[7] This process is vital for the production of lipids, which are essential components of cell membranes and for energy storage in plants.

By inhibiting ACCase, this compound effectively blocks the synthesis of fatty acids in susceptible grass species.[1][3] This leads to a cascade of events, including the disruption of cell membrane integrity, cessation of growth, and ultimately, plant death.[1] The selectivity of this compound arises from differences in the structure of ACCase between grasses and broad-leaved plants. Grasses possess a susceptible form of the enzyme, while broad-leaved plants have a resistant form, rendering them tolerant to the herbicide.[1]

Signaling Pathways Affected by this compound

Recent research suggests that the effects of this compound extend beyond the simple inhibition of fatty acid synthesis and involve the modulation of plant signaling pathways. Specifically, this compound has been shown to induce Abscisic Acid (ABA)-activated signaling pathways in sensitive plants.[8][9] ABA is a key plant hormone involved in responses to various stresses, including drought and pathogen attack. The induction of ABA signaling by this compound may contribute to the overall herbicidal effect by impairing the plant's defense mechanisms.

Caption: Mechanism of action of this compound.

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in various matrices.

a. Sample Preparation:

-

Soil: Extract a known weight of soil with a suitable organic solvent such as acetonitrile or methanol. The extraction can be facilitated by sonication or shaking. Centrifuge the mixture and collect the supernatant.

-

Plant Material: Homogenize a known weight of plant tissue with an appropriate extraction solvent. Filter or centrifuge the homogenate to remove solid debris.

-

Water: For clean water samples, direct injection may be possible. For samples containing particulates, filtration through a 0.45 µm filter is necessary. Solid-phase extraction (SPE) may be required for pre-concentration of this compound from water samples.

b. HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid) is commonly used. A typical gradient might start at 40% acetonitrile and increase to 90% over a set time.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at 254 nm.

-

Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples can be determined by comparing their peak areas to the calibration curve.

Caption: Workflow for HPLC analysis of this compound.

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This assay measures the inhibitory effect of this compound on ACCase activity.

a. Enzyme Extraction:

-

Isolate chloroplasts from a susceptible grass species (e.g., maize) or utilize a commercially available ACCase enzyme preparation.

-

Lyse the chloroplasts to release the stromal proteins, including ACCase.

-

Partially purify the enzyme using methods such as ammonium sulfate precipitation followed by gel filtration chromatography.

b. ACCase Activity Assay:

-

The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.

-

The reaction mixture typically contains:

-

Buffer (e.g., Tricine-KOH, pH 8.0)

-

ATP

-

MgCl₂

-

KCl

-

Dithiothreitol (DTT)

-

Acetyl-CoA

-

H¹⁴CO₃⁻

-

Enzyme extract

-

Varying concentrations of this compound (or a solvent control).

-

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature (e.g., 32°C) for a specific time.

-

Stop the reaction by adding acid (e.g., HCl).

-

Determine the amount of radioactivity incorporated into the acid-stable product using liquid scintillation counting.

-

Calculate the percent inhibition of ACCase activity at each this compound concentration compared to the control.

Whole-Plant Herbicidal Activity Bioassay

This bioassay assesses the herbicidal efficacy of this compound on target weed species.

a. Plant Growth:

-

Grow a susceptible grass species (e.g., barnyardgrass or large crabgrass) and a tolerant broad-leaved species (e.g., soybean or cotton) in pots containing a standard potting mix.

-

Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

b. Herbicide Application:

-

Apply this compound at various concentrations to the plants at a specific growth stage (e.g., 3-4 leaf stage).

-

Include a control group treated with a blank formulation (without this compound).

-

Apply the herbicide solution as a foliar spray, ensuring uniform coverage.

c. Efficacy Assessment:

-

Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

A rating scale (e.g., 0 = no injury, 100 = complete death) can be used for quantitative assessment.

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to determine the growth inhibition.

-

Calculate the GR₅₀ (the concentration of herbicide that causes a 50% reduction in plant growth) to quantify the herbicidal efficacy.

Conclusion

This compound remains a valuable tool for selective grass weed control due to its specific inhibition of ACCase. Understanding its chemical properties, mechanism of action, and the signaling pathways it affects is crucial for its effective and sustainable use. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and effects of this important herbicide. Further research into the intricate details of this compound-induced signaling pathways could lead to the development of even more effective and environmentally benign weed management strategies.

References

- 1. invasive.org [invasive.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Transcriptome analysis identified the mechanism of synergy between this compound herbicide and a mycoherbicide on green foxtail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome analysis identified the mechanism of synergy between this compound herbicide and a mycoherbicide on green foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sethoxydim (CAS: 74051-80-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide sethoxydim, covering its chemical properties, mechanism of action, metabolism, toxicology, and environmental fate. Detailed experimental protocols and data are presented to support research and development activities.

Introduction

This compound, with CAS number 74051-80-2, is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family.[1][2] It is widely used to control annual and perennial grass weeds in a variety of broadleaf crops, including vegetables, fruits, and ornamentals, without harming the desired plants.[3][4] this compound is absorbed systemically and works by inhibiting a crucial enzyme in lipid synthesis, a pathway essential for the growth of susceptible grass species.[4][5] It is typically formulated as an emulsifiable concentrate and applied as a foliar spray.[3][4]

Physicochemical Properties

This compound is an amber-colored, oily, and odorless liquid.[6] Its key physicochemical properties are summarized in the table below, providing essential data for formulation, handling, and environmental fate analysis.

| Property | Value | Citations |

| CAS Number | 74051-80-2 | [6] |

| Molecular Formula | C₁₇H₂₉NO₃S | [3] |

| Molecular Weight | 327.5 g/mol | [3][6] |

| IUPAC Name | (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-enone | [7] |

| Appearance | Amber-colored, oily liquid | [6] |

| Water Solubility | 4,700 mg/L (at 20°C, pH 7) | [3][6][7] |

| 25 mg/L (at 20°C, pH 4) | [3] | |

| Organic Solvent Solubility | Very soluble in methanol, hexane, acetone, and other common organic solvents | [3][6] |

| Vapor Pressure | <0.1 mPa (<1 x 10⁻⁷ mm Hg) at 20°C | [3][6] |

| Log Kₒw (Partition Coeff.) | 1.65 (at pH 7) | [6][7] |

| Adsorption Coefficient (Koc) | ~100 (estimated) | [6] |

Mechanism of Action

This compound's herbicidal activity is derived from its specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[8][9] ACCase catalyzes the first committed step in the de novo fatty acid biosynthesis pathway: the carboxylation of acetyl-CoA to form malonyl-CoA.[2][10]

In susceptible grass species (monocots), this compound binds to the plastidial ACCase, blocking its function.[8][11] This inhibition prevents the production of fatty acids, which are critical components for building and maintaining cell membranes.[2][4] The disruption of membrane integrity is most pronounced in regions of active growth, such as meristematic tissues, leading to a cessation of shoot and rhizome growth, necrosis, and ultimately, plant death.[5][8]

The selectivity of this compound is due to structural differences in the ACCase enzyme between grasses and broadleaf plants (dicots).[8] The ACCase in broadleaf plants has a different binding site, rendering it insensitive to this compound, which allows for the targeted control of grassy weeds within broadleaf crops.[8][12]

Pharmacokinetics and Metabolism

Plant Metabolism

This compound is rapidly absorbed through the leaf surfaces and, to a lesser extent, the roots of plants.[3][8] Following absorption, it is translocated systemically through both the xylem and phloem to the plant's meristematic tissues, where it accumulates.[5][8] In tolerant broadleaf species, this compound is quickly metabolized into non-phytotoxic compounds, which is a key basis for its selectivity.[2][8] In soybeans, for example, the parent molecule undergoes oxidation, structural rearrangement, and conjugation.[3]

Animal Metabolism

In animal studies, this compound demonstrates rapid absorption and excretion. Following oral administration in rats, 78.5% of the dose is eliminated in the urine and 20.1% in the feces within 48 hours.[3] This rapid elimination results in negligible accumulation in tissues.[3]

Toxicological Profile

This compound is classified as a slightly toxic compound (EPA toxicity class III).[1][6] It can cause skin and eye irritation upon contact.[3][6] The table below summarizes key acute toxicity data. Long-term feeding studies in dogs have shown that high doses can lead to anemia, while no adverse effects were observed in mice after two years of feeding.[6]

| Species | Test | Result (LD₅₀ / LC₅₀) | Citations |

| Rat | Oral LD₅₀ | 2,600 - 3,100 mg/kg | [6][8] |

| Rat | Dermal LD₅₀ | >5,000 mg/kg | [6][8] |

| Rat | Inhalation LC₅₀ (4-hr) | >6.3 mg/L | [6] |

| Rabbit | Dermal LD₅₀ | >5,000 mg/kg | [8] |

| Mallard Duck | Oral LD₅₀ | >2,510 mg/kg | [6] |

| Bobwhite Quail | Oral LD₅₀ | >5,620 mg/kg | [8] |

| Bluegill Sunfish | 96-hr LC₅₀ | 100 mg/L | [6][8] |

| Rainbow Trout | 96-hr LC₅₀ | 32 mg/L | [6] |

| Daphnia magna | 3-hr LC₅₀ | 1.5 mg/L | [6] |

Environmental Fate and Ecotoxicity

This compound exhibits low persistence in the environment due to its rapid degradation through microbial action and photolysis.[8]

Soil

In soil, this compound is primarily degraded by microbial metabolism.[8] It is also readily degraded by light (photolysis) on the soil surface, with a reported half-life of less than four hours.[6] The overall field half-life ranges from 5 to 25 days.[6][8] Due to its high water solubility and low adsorption to soil particles, this compound has the potential to be mobile; however, its rapid degradation typically limits significant movement and leaching.[6][8]

Water

In aquatic environments, this compound is degraded very quickly by sunlight, with a photodegradation half-life of less than an hour in water.[6] It is relatively stable to hydrolysis in neutral solutions but decomposes rapidly under alkaline conditions.[6][13]

| Parameter | Value | Citations |

| Soil Half-Life | 5 - 25 days | [6][8] |

| Primary Degradation | Microbial metabolism, Photolysis | [8] |

| Water Photodegradation | < 1 hour | [6] |

| Mobility Potential | High (but limited by rapid degradation) | [8] |

Experimental Protocols

Protocol: Determination of this compound Residues by HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound residues in a sample matrix (e.g., soil, water, plant tissue). The primary analytical technique is High-Performance Liquid Chromatography with UV detection.[3][13]

1. Sample Preparation and Extraction: a. Weigh a homogenized 10 g sample into a 50 mL centrifuge tube. b. Add 20 mL of dichloromethane. c. For aqueous samples, adjust pH to ~3 to improve extraction efficiency.[13] d. Vigorously shake or sonicate the mixture for 20 minutes to ensure thorough extraction. e. Centrifuge at 4000 rpm for 10 minutes to separate the organic and solid/aqueous phases. f. Carefully collect the dichloromethane (bottom layer) and transfer it to a clean vial. g. Repeat the extraction (steps b-f) with an additional 20 mL of dichloromethane and combine the extracts. h. Evaporate the combined extract to dryness under a gentle stream of nitrogen at 35°C. i. Reconstitute the residue in 1 mL of mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.

2. HPLC-UV Analysis: a. Instrument: HPLC system equipped with a UV-Vis detector. b. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). c. Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 (Acetonitrile:Water). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: 254 nm. g. Quantification: Prepare a calibration curve using certified analytical standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Calculate the concentration in the sample by comparing its peak area to the calibration curve.

3. Quality Control: a. Spike a blank matrix sample with a known concentration of this compound standard to determine extraction recovery. b. Run a solvent blank between samples to check for carryover.

Protocol: In Vitro Assay for ACCase Inhibition

This protocol describes a method to measure the inhibitory effect of this compound on ACCase activity, adapted from procedures described in the literature.[11][14] The assay measures the ATP- and bicarbonate-dependent incorporation of radiolabeled acetyl-CoA into an acid-stable product (malonyl-CoA).

1. Enzyme Extraction: a. Harvest fresh, young leaf tissue from a susceptible grass species (e.g., corn seedlings). b. Homogenize the tissue in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA) on ice. c. Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C. d. Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.

2. ACCase Activity Assay: a. Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaH¹⁴CO₃ (radiolabeled bicarbonate), and varying concentrations of this compound (dissolved in DMSO, with a DMSO-only control). b. Pre-incubate the mixture at 30°C for 10 minutes. c. Initiate the reaction by adding the enzyme extract and a saturating concentration of acetyl-CoA. d. Incubate the reaction for 15 minutes at 30°C. e. Terminate the reaction by adding a small volume of concentrated HCl. This acidifies the solution, stopping the enzymatic reaction and driving off any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas. f. Centrifuge the terminated reaction to pellet denatured protein.

3. Measurement and Data Analysis: a. Transfer an aliquot of the supernatant to a scintillation vial. b. Dry the aliquot to remove all liquid. c. Add scintillation cocktail and measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter. The counts represent the amount of acid-stable ¹⁴C-malonyl-CoA formed. d. Calculate the percent inhibition for each this compound concentration relative to the control (no herbicide). e. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound required to inhibit ACCase activity by 50%).[11]

References

- 1. diypestcontrol.com [diypestcontrol.com]

- 2. Poast / this compound | CALS [cals.cornell.edu]

- 3. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 7. This compound in freshwater and marine water [waterquality.gov.au]

- 8. invasive.org [invasive.org]

- 9. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

Degradation of Sethoxydim in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sethoxydim, a selective post-emergence herbicide, is subject to various degradation processes in the environment, primarily microbial metabolism and photolysis in both soil and water. This technical guide provides an in-depth overview of the degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the transformation processes. Understanding these degradation pathways is critical for assessing the environmental fate and potential impact of this widely used herbicide.

Introduction

This compound [2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one] is a cyclohexanedione oxime herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] Its environmental persistence is relatively low due to rapid degradation in both soil and aquatic environments. The primary mechanisms of dissipation are microbial degradation and photolysis, with hydrolysis playing a lesser role depending on the specific conditions.[2] This guide synthesizes the current scientific understanding of this compound's degradation pathways, providing a valuable resource for environmental scientists, chemists, and regulatory professionals.

Degradation Pathways

The degradation of this compound proceeds through two main pathways: microbial degradation, which is predominant in soil, and photodegradation, which is a key process in water and on soil surfaces.

Microbial Degradation in Soil

Microbial metabolism is the primary route of this compound degradation in soil.[2] A diverse community of soil microorganisms, including bacteria and fungi, can utilize this compound as a carbon source, leading to its transformation into various metabolites. The degradation process generally involves oxidation of the sulfur atom and modifications to the side chains.

The principal microbial degradation products identified are:

-

This compound Sulfoxide: The initial and major metabolite formed through the oxidation of the sulfur atom.

-

This compound Sulfone: Further oxidation of this compound sulfoxide results in the formation of this compound sulfone.

-

5-Hydroxy this compound Sulfone: A hydroxylated metabolite of this compound sulfone.

The degradation of this compound in soil follows a pathway of increasing oxidation of the sulfur atom, leading to metabolites with different polarity and potential for further breakdown.

Photodegradation in Water and on Soil Surfaces

This compound is susceptible to rapid degradation upon exposure to sunlight, a process known as photolysis. This is a significant dissipation pathway in aquatic environments and on the surface of soil.[1][2] The photodegradation of this compound involves several chemical reactions, including isomerization, cleavage of the N-O bond of the oxime, oxidation of the sulfur atom, and other rearrangements.[3]

Key photodegradation products include:

-

De-ethoxylated this compound: Formed by the cleavage of the N-O bond of the oxime group.

-

This compound Sulfoxide and Sulfone: Similar to microbial degradation, photo-oxidation of the sulfur atom leads to the formation of the corresponding sulfoxide and sulfone derivatives.

-

Isomers of this compound: Exposure to light can cause isomerization of the oxime ether bond.[4]

The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of sensitizing substances in the water.

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values vary significantly depending on environmental conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (DT50) | Reference(s) |

| Sandy Loam | Aerobic | 2 weeks | [5] |

| Clay | Aerobic | 4 weeks | [5] |

| Not Specified | Field | 5 - 25 days | [6] |

| Sandy Loam | Microbial Metabolism | ~25 days | [2][7] |

| Dry Soil | Not Specified | < 24 hours (for extractable this compound) | [8] |

| Moist Soil | Not Specified | No this compound detected immediately after application | [8] |

Table 2: Half-life of this compound in Water

| Condition | Matrix | Half-life (DT50) | Reference(s) |

| Photodegradation (Sunlight) | Water | < 1 hour | [2] |

| Photodegradation (Illuminated) | Water (pH 8.7, 25°C) | 5.5 days | [5][9] |

| Hydrolysis | Water (pH 3) | 1.6 days | [5] |

| Hydrolysis | Water (pH 6) | 45 days | [5] |

| Hydrolysis | Water (pH 9) | 438 days | [5] |

| Photolysis (Simulated Sunlight) | Ultrapure Water | ~1 hour | [3] |

| Photolysis (Simulated Sunlight) | Silica Gel Plate (Soil model) | 5.0 minutes | [1][10] |

Experimental Protocols

The study of this compound degradation in soil and water typically follows standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a framework for such studies.

Soil Degradation Studies (Adapted from OECD Guideline 307)

This protocol outlines a laboratory method to assess the aerobic and anaerobic transformation of this compound in soil.[11][12][13]

Objective: To determine the rate of degradation and identify the major transformation products of this compound in soil.

Methodology:

-

Soil Selection: Use at least one soil type, typically a sandy loam, with known physicochemical properties (pH, organic carbon content, texture).

-

Test Substance: Utilize ¹⁴C-labeled this compound to facilitate tracking of the parent compound and its metabolites.

-

Incubation:

-

Treat fresh soil samples with a known concentration of this compound.

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

For aerobic studies, ensure a continuous supply of air. For anaerobic studies, establish and maintain anaerobic conditions after an initial aerobic phase.

-

-

Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

-

Extraction: Extract this compound and its degradation products from the soil samples using appropriate organic solvents.

-

Analysis:

-

Quantify the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or a mass spectrometer (LC-MS).

-

Identify unknown metabolites using techniques such as LC-Time-of-Flight Mass Spectrometry (LC-TOF-MS).

-

-

Data Analysis: Calculate the degradation half-life (DT50) of this compound and its major metabolites.

Water-Sediment Degradation Studies (Adapted from OECD Guideline 308)

This protocol is designed to evaluate the degradation of this compound in aquatic systems.[14][15][16]

Objective: To determine the rate of degradation and the distribution of this compound and its transformation products in water and sediment.

Methodology:

-

System Setup: Prepare test systems consisting of natural sediment and the overlying water from two different sources.

-

Test Substance: Apply ¹⁴C-labeled this compound to the water phase.

-

Incubation:

-

Incubate the systems in the dark at a constant temperature (e.g., 20°C).

-

For aerobic studies, gently bubble air through the water. For anaerobic studies, maintain an oxygen-free environment.

-

-

Sampling: At various time points up to 100 days, separate and sample the water and sediment phases.

-

Extraction and Analysis:

-

Analyze the water phase directly or after solid-phase extraction.

-

Extract the sediment with appropriate solvents.

-

Quantify and identify this compound and its metabolites in both phases using HPLC with radioactivity detection and/or LC-MS.

-

-

Data Analysis: Determine the degradation half-lives in the total system, water, and sediment phases.

Visualizations

Degradation Pathways

Caption: Primary degradation pathways of this compound in soil and water.

Experimental Workflow for Soil Degradation Study

Caption: Workflow for a typical soil degradation study of this compound.

Conclusion

This compound undergoes relatively rapid degradation in both soil and water environments, primarily through microbial metabolism and photolysis. The main transformation products result from the oxidation of the sulfur atom and modifications to the ethoxyimino side chain. The rate of degradation is highly dependent on environmental factors such as soil type, moisture, temperature, pH, and sunlight intensity. Standardized experimental protocols, such as those provided by the OECD, are essential for accurately assessing the environmental fate of this compound and its metabolites. This technical guide provides a comprehensive overview to aid researchers and professionals in understanding and investigating the degradation of this important herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. invasive.org [invasive.org]

- 3. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Stability of this compound and Its Degradation Products in Solution, in Soil, and on Surfaces | Weed Science | Cambridge Core [cambridge.org]

- 9. This compound in freshwater and marine water [waterquality.gov.au]

- 10. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 14. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 15. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Environmental Fate and Mobility of Sethoxydim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide sethoxydim. The information is compiled from a range of scientific studies and regulatory documents to support research and development activities.

Physicochemical Properties

This compound is a selective, post-emergence herbicide used for the control of annual and perennial grass weeds.[1] Its environmental behavior is influenced by its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one | [1] |

| CAS Number | 74051-80-2 | [2] |

| Molecular Formula | C₁₇H₂₉NO₃S | [3] |

| Molecular Weight | 327.5 g/mol | [2] |

| Appearance | Amber-colored, oily, odorless liquid | [4] |

| Water Solubility | 25 mg/L (20°C, pH 4)4700 mg/L (20°C, pH 7) | [2] |

| Vapor Pressure | <0.1 mPa (<1 x 10⁻⁷ mmHg) at 20°C | [2][4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.51 (pH 5)1.65 (pH 7) | [2][3] |

| Henry's Law Constant | 2.2 x 10⁻¹¹ atm·m³/mol (estimated) | [2] |

Environmental Fate

This compound is characterized by its relatively rapid degradation in the environment, primarily through photolysis and microbial metabolism.[1] Due to its rapid degradation, significant environmental accumulation is not expected.

Degradation in Soil

This compound exhibits low persistence in soil.[4] The primary routes of dissipation are microbial degradation and photolysis.[1]

Microbial metabolism is a key factor in the degradation of this compound in soil environments.[1] The half-life in soil can range from a few hours to 25 days, with an average of about 5 days.[1]

Quantitative Data: Microbial Degradation in Soil

| Condition | Half-life (DT₅₀) | Reference |

| Aerobic Soil | Average 5 days (range: hours to 25 days) | [1] |

| Microbial Metabolism (average) | 25 days | [1] |

| Sandy Loam | 2 weeks | [2] |

| Clay | 4 weeks | [2] |

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (General Guideline)

Studies on the aerobic and anaerobic metabolism of this compound are typically conducted following standardized guidelines such as OECD 307 or US EPA OPPTS 835.4100 (aerobic) and 835.4200 (anaerobic).

-

Test System: Fresh, sieved soil is used, often with varying textures and organic matter content. For anaerobic studies, the soil is flooded to create anoxic conditions.

-

Test Substance: ¹⁴C-labeled this compound is applied to the soil at a rate reflecting typical agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level. For anaerobic studies, the system is purged with an inert gas like nitrogen.

-

Sampling: Soil and, if applicable, water samples are collected at various time intervals.

-

Analysis: Samples are extracted using appropriate solvents (e.g., acetonitrile, dichloromethane). The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Volatile products like ¹⁴CO₂ are trapped to assess mineralization.

Degradation in Water

This compound degradation in aquatic environments is primarily driven by photolysis.[4] The role of hydrolysis is pH-dependent.

The rate of hydrolysis of this compound is significantly influenced by pH. It is more rapid under acidic conditions and slower under neutral and alkaline conditions.

Quantitative Data: Hydrolysis

| pH | Half-life (DT₅₀) | Temperature | Reference |

| 3 | 1.6 days | Not specified | [2] |

| 6 | 45 days | Not specified | [2] |

| 7 | ~40 days | 25°C | [4] |

| 8.7 | 5.5 days (under illumination) | 25°C | [3] |

| 9 | 438 days | Not specified | [2] |

Experimental Protocol: Hydrolysis (General Guideline)

Hydrolysis studies are generally performed according to guidelines like OECD 111.

-

Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are used.

-

Test Substance: A solution of this compound is added to the buffer solutions.

-

Incubation: The solutions are maintained at a constant temperature in the dark to exclude photodegradation.

-

Sampling and Analysis: Aliquots are taken at regular intervals and analyzed by HPLC or a similar method to determine the concentration of the parent compound.

Photodegradation is a rapid and significant pathway for the dissipation of this compound in both water and on soil surfaces.[1][4]

Quantitative Data: Photolysis

| Medium | Condition | Half-life (DT₅₀) | Reference |

| Water | Simulated sunlight | < 1 hour | [4] |

| Water | Simulated sunlight (750 W/m²) | ~1 hour (Quantum Yield, Φ = 0.26) | [6][7] |

| Soil Surface | Simulated sunlight | < 4 hours | [4] |

| Soil Surface (Silica gel model) | Simulated sunlight | 5.0 minutes | [8][9] |

| Leaf Surface (Methanol model) | Simulated sunlight | 8.0 ± 0.3 minutes | [8][9] |

| Leaf Surface (2-Propanol model) | Simulated sunlight | 20.5 ± 0.5 minutes | [8][9] |

Experimental Protocol: Aqueous and Soil Photolysis (General Guideline)

Photolysis studies typically follow guidelines such as OECD 316 or US EPA OPPTS 835.2210.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.[9]

-

Test System: For aqueous photolysis, a solution of this compound in sterile, buffered water is used. For soil photolysis, a thin layer of soil treated with this compound is exposed to the light source.

-

Controls: Dark controls are run in parallel to account for any degradation not caused by light.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC or LC-MS to determine the concentration of this compound and identify degradation products.[9]

Degradation Pathways and Metabolites

The degradation of this compound involves several transformation processes, including isomerization of the oxime ether bond, oxidation of the sulfur atom, and cleavage of the N-O bond of the oxime.[6]

Major Identified Degradation Products:

-

This compound Sulfoxide: Formed through the oxidation of the sulfur atom.

-

This compound Sulfone: Further oxidation of the sulfoxide.[1]

-

Dealkoxylated Derivatives: Resulting from the photoreduction of the oxime ether moiety.[8][9]

-

Z-isomer: Formed through isomerization of the oxime ether bond.[8][9]

Mobility

This compound is water-soluble and does not bind strongly to soil particles, giving it a high potential for mobility.[1] However, its rapid degradation often limits its movement through the soil profile.[1]

Adsorption and Desorption

The adsorption of this compound to soil is generally low and is influenced by the organic carbon content of the soil.[1]

Quantitative Data: Soil Adsorption

| Parameter | Value | Soil Type | Reference |

| K_oc_ (estimated) | 100 - 190 | Not specified | [2][4] |

| Adsorption Potential | Low | Not specified | [1] |

Experimental Protocol: Adsorption/Desorption (Batch Equilibrium Method - General Guideline)

Adsorption/desorption studies are typically conducted following OECD Guideline 106.

-

Test System: Several soil types with varying organic carbon content, pH, and texture are used.

-

Test Procedure: Soil is equilibrated with a solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂. The mixture is shaken for a defined period to reach equilibrium.

-

Analysis: The soil and solution phases are separated by centrifugation. The concentration of this compound in the aqueous phase is measured by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference.

-

Desorption: The soil from the adsorption phase is re-suspended in a pesticide-free solution to measure the amount of this compound that desorbs.

-

Data Calculation: The soil-water distribution coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) are calculated.

Leaching

Despite its high mobility potential, field studies have shown that this compound generally does not leach significantly into lower soil layers, likely due to its rapid degradation.[4] In some cases, minimal residues have been detected at depths of up to 45 cm.[10]

Experimental Protocol: Column Leaching (General Guideline)

Column leaching studies are conducted according to guidelines such as OECD 312.

-

Test System: Columns are packed with soil to a specific depth (e.g., 30 cm).

-

Application: this compound (often radiolabeled) is applied to the top of the soil column.

-

Leaching: A simulated rainfall is applied to the top of the column over a set period.

-

Collection and Analysis: The leachate is collected and analyzed for the parent compound and its metabolites. The soil column is then sectioned, and each section is analyzed to determine the distribution of the chemical in the soil profile.

Factors Influencing Environmental Fate and Mobility

Several environmental factors can influence the degradation and movement of this compound.

Conclusion

This compound is a herbicide with low persistence in the environment. Its fate is primarily governed by rapid degradation through photolysis and microbial metabolism. While its physicochemical properties suggest a potential for high mobility in soil, its rapid breakdown generally mitigates the risk of significant leaching and groundwater contamination. The degradation of this compound leads to the formation of several metabolites, with this compound sulfoxide and sulfone being prominent. A thorough understanding of these processes is crucial for assessing the environmental risk associated with the use of this compound.

References

- 1. invasive.org [invasive.org]

- 2. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound in freshwater and marine water [waterquality.gov.au]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. efsa.europa.eu [efsa.europa.eu]

Sethoxydim: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sethoxydim is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis and, consequently, cell membrane integrity. While highly effective against susceptible grass species, its impact on non-target organisms is a crucial aspect of its environmental risk profile. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of non-target organisms. It includes a detailed compilation of quantitative toxicity data, standardized experimental protocols for ecotoxicological assessment, and visual representations of its molecular mechanism and the environmental risk assessment framework.

Quantitative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a variety of non-target organisms. Data is presented as LD50 (median lethal dose), LC50 (median lethal concentration), and NOAEL (No-Observed-Adverse-Effect Level) where available.

Table 1: Acute and Chronic Toxicity of this compound to Mammalian Species

| Species | Test Duration | Endpoint | Value (mg/kg bw/day) | Reference |

| Rat | Acute | Oral LD50 | 2,600 - 3,100 | [1] |

| Rat | Acute | Dermal LD50 | >5,000 | [1] |

| Rat | Acute | Inhalation LC50 (4-hour) | >6.3 mg/L | [1] |

| Rabbit | Chronic (Pregnant) | Reproductive Effects (Maternal toxicity, decreased litter size) | 480 | [1] |

| Dog | 1-Year Feeding Study | Chronic NOAEL (Anemia) | 8.86 (males), 9.41 (females) | [1] |

| Mouse | 2-Year Feeding Study | Chronic NOAEL | 18 | [1] |

Table 2: Acute and Dietary Toxicity of this compound to Avian Species

| Species | Test Duration | Endpoint | Value (mg/kg or ppm) | Reference |

| Mallard Duck | Acute | Oral LD50 | >2,510 | [1] |

| Bobwhite Quail | Acute | Oral LD50 | >5,620 | [2] |

| Japanese Quail | Acute | Oral LD50 | >5,000 | [1] |

| Mallard Duck | 8-Day | Dietary LC50 | >5,620 ppm | [1] |

| Bobwhite Quail | 8-Day | Dietary LC50 | >5,620 ppm | [1] |

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Test Duration | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 32 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 100 | [1] |

| Carp (Cyprinus carpio) | 96-hour | LC50 | 1.6 | [1] |

| Water Flea (Daphnia magna) | 48-hour | EC50 (Immobilisation) | 1.5 | [2] |

Table 4: Toxicity of this compound to Other Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Honey Bee (Apis mellifera) | Acute Contact | LD50 | Moderately toxic | [3] |

| Earthworm (Eisenia fetida) | 14-Day | LC50 | >542 mg/kg soil | [4] |

| Algae (Chlorella vulgaris) | - | Photosynthesis Inhibition | Observed at <0.1% v/v of commercial formulation | [5] |

| Soil Microbes | - | Population Effects | Negligible at <50 ppm; stimulation at 1000 ppm | [2] |

Molecular Mechanism of Action and Selectivity

This compound functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. The inhibition of ACCase disrupts the production of phospholipids, which are essential for building and maintaining cell membranes, ultimately leading to cell death, particularly in rapidly growing meristematic tissues.[6][7]

The selectivity of this compound for grasses over broadleaf plants and other non-target organisms is attributed to structural differences in the ACCase enzyme.[6] Most plants, including broadleaf species, and other eukaryotes possess a prokaryotic, multi-subunit form of ACCase in their plastids, which is insensitive to this compound. In contrast, grasses (family Poaceae) have a eukaryotic, multifunctional, single-polypeptide form of ACCase in their plastids that is highly susceptible to inhibition by cyclohexanedione herbicides like this compound.[8][9] This fundamental difference in the target enzyme structure is the primary basis for this compound's selective herbicidal activity.

Caption: Molecular mechanism of this compound's selective toxicity.

Standardized Experimental Protocols

The ecotoxicological data presented in this guide are typically generated using standardized protocols to ensure reproducibility and comparability. The following sections outline the methodologies for key experiments based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Aquatic Toxicity Testing

3.1.1 Fish, Acute Toxicity Test (based on OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure.

-

Test Organism: Commonly Oncorhynchus mykiss (Rainbow trout) or other recommended species.

-

Procedure:

-

Range-Finding Test: A preliminary test is conducted with a wide range of concentrations to determine the appropriate concentrations for the definitive test.

-

Definitive Test: Fish are exposed to at least five geometrically spaced concentrations of this compound and a control (clean water) for 96 hours. At least seven fish are used per concentration.[10]

-

Exposure Conditions: The test is conducted under static (no renewal of test solution) or semi-static (solution renewed every 24 hours) conditions. Water temperature, pH, and a 12-16 hour photoperiod are maintained.[2]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[2]

-

Data Analysis: The 96-hour LC50, the concentration that kills 50% of the test fish, is calculated using appropriate statistical methods (e.g., probit analysis).[10]

-

3.1.2 Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

-

Objective: To determine the median effective concentration (EC50) causing immobilisation of Daphnia magna over a 48-hour exposure.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Procedure:

-

Test Design: Daphnids are exposed to at least five geometrically spaced concentrations of this compound and a control in a static system for 48 hours. At least 20 animals, divided into four replicates of five, are used for each concentration.[3]

-

Exposure Conditions: Tests are conducted at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Daphnids are not fed during the test.[1]

-

Observations: The number of immobilised daphnids (defined as those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[1][3]

-

Data Analysis: The 48-hour EC50 is calculated, representing the concentration that immobilises 50% of the daphnids.[3]

-

Terrestrial Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Objective: To determine the acute oral median lethal dose (LD50) of a substance to birds.

-

Test Organism: Typically Colinus virginianus (Bobwhite quail) or Anas platyrhynchos (Mallard duck).

-

Procedure:

-

Dosing: The test substance is administered as a single oral dose via gavage.

-

Test Options: The guideline provides three procedures: a limit test (a single dose, e.g., 2000 mg/kg), an LD50-only test, or an LD50-slope test, which uses a sequential dosing procedure to determine the dose-response curve.[4][11]

-

Observation Period: Birds are observed for at least 14 days for mortality and signs of toxicity.

-

Data Analysis: The LD50, with 95% confidence limits, is calculated using statistical methods appropriate for the test design used.

-

3.2.2 Terrestrial Plant Test: Seedling Emergence and Growth (based on OECD Guideline 208)

-

Objective: To assess the effects of a substance on seedling emergence and early growth of terrestrial plants.

-

Test Organism: A selection of 6 to 10 plant species from different families (e.g., corn, soybean, tomato, cucumber) is recommended.[12]

-

Procedure:

-

Test Substance Application: this compound is either incorporated into the soil or sprayed onto the soil surface after sowing, depending on the expected exposure route.[12]

-

Growth Conditions: The test is conducted in a growth chamber with controlled temperature (e.g., 22°C day/18°C night), humidity (~70%), and a 16-hour photoperiod.[12]

-

Duration: The test typically lasts for 14 to 21 days after 50% emergence in the control group.

-

Endpoints: Measured endpoints include seedling emergence, shoot height, and shoot dry weight. Visual signs of phytotoxicity (e.g., chlorosis, necrosis) are also recorded.[13]

-

Data Analysis: The effective rate (ERx) causing an x% effect (e.g., ER25, ER50) and the No Observed Effect Concentration (NOEC) are determined.

-

Environmental Risk Assessment Framework

The environmental risk of a pesticide like this compound is evaluated through a structured, tiered approach. This framework allows for an efficient assessment, starting with conservative, worst-case scenarios and progressing to more realistic, complex studies only if a potential risk is identified.

Caption: A tiered workflow for assessing the environmental risk of herbicides.

Conclusion

This compound exhibits a high degree of selectivity, primarily affecting grass species due to a specific molecular target—the eukaryotic-type ACCase enzyme—that is absent in the plastids of most non-target organisms.[6][8] Toxicological data indicate that this compound is slightly to moderately toxic to aquatic organisms and practically non-toxic to birds and mammals on an acute basis.[1][2] Chronic exposure in mammals has shown effects such as anemia at higher dose levels.[1] The environmental risk of this compound, like other pesticides, is managed through a rigorous tiered assessment that evaluates potential exposure and toxicity to a comprehensive range of non-target species. This structured approach ensures that the use of this compound can be managed to minimize adverse environmental impacts while retaining its utility for effective weed control in agriculture. Further research into the effects of commercial formulations, which may contain adjuvants that alter toxicity, is warranted to fully understand its environmental profile.[5]

References

- 1. hh-ra.org [hh-ra.org]

- 2. Applying a tiered environmental risk assessment framework to estimate the risk of pesticides to soil organisms in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Local risk assessment for soil organisms | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. invasive.org [invasive.org]

- 7. cals.cornell.edu [cals.cornell.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Acetyl-CoA carboxylase in higher plants: most plants other than gramineae have both the prokaryotic and the eukaryotic forms of this enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. docs.diypestcontrol.com [docs.diypestcontrol.com]

- 13. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Sethoxydim in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sethoxydim is a selective post-emergence herbicide belonging to the cyclohexanedione chemical family.[1] It is utilized for the control of annual and perennial grass weeds in a variety of broad-leaved vegetable, fruit, field, and ornamental crops.[2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid synthesis in susceptible grass species.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing key findings from acute, subchronic, and chronic toxicity studies, as well as specialized investigations into its metabolism, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided.

Acute Toxicity

This compound exhibits a low order of acute toxicity in mammals following oral, dermal, and inhalation exposure.[2][3] It is classified as EPA toxicity class III - slightly toxic.[2]

Signs of Acute Toxicity: Symptoms of acute poisoning in mammals can include incoordination, sedation, lacrimation (tears), salivation, tremors, blood in the urine, and diarrhea.[2] Inhalation of dusts or vapors may cause irritation to the nose, throat, and upper respiratory system.[3] this compound can also cause skin and eye irritation upon direct contact.[2][3]

Table 1: Acute Toxicity of this compound in Mammals

| Test Type | Species | Route | Endpoint | Value (mg/kg bw or mg/L) | Reference(s) |

| Oral | Rat (female) | Gavage | LD50 | 2,676 | [4][5] |

| Oral | Rat (male) | Gavage | LD50 | 3,200 | [5] |

| Oral | Rat | Gavage | LD50 | 2,600 - 3,100 | [2] |

| Dermal | Rat | Dermal | LD50 | >5,000 | [2][4] |

| Dermal | Rabbit | Dermal | LD50 | >5,000 | [3] |

| Inhalation | Rat | Inhalation | LC50 (4-hour) | >6.3 | [2] |

| Inhalation | Rat | Inhalation | LC50 (4-hour) | 6.28 | [4] |

Subchronic and Chronic Toxicity

Repeated exposure to this compound has been evaluated in multiple mammalian species. The primary target organs identified in longer-term studies are the liver and hematopoietic system.

In a 1-year feeding study in dogs, doses above 8.86 mg/kg/day in males and 9.41 mg/kg/day in females resulted in anemia.[2] Liver and bone marrow effects, as well as increased thyroid weight, have also been reported in dogs.[2] A subchronic 14-week study in Wistar rats fed this compound at concentrations up to 2700 ppm showed reduced body weight gain and elevated total cholesterol, bilirubin levels, and liver weights at the higher doses.[6]

Table 2: Subchronic and Chronic Toxicity of this compound

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings at LOAEL | Reference(s) |

| 1 Year | Dog (male) | Oral (diet) | 8.86 mg/kg/day | >8.86 mg/kg/day | Anemia | [2][5] |

| 1 Year | Dog (female) | Oral (diet) | 9.41 mg/kg/day | >9.41 mg/kg/day | Anemia | [2][5] |

| 14 Weeks | Rat (Wistar) | Oral (diet) | 300 ppm | 900 ppm | Reduced body weight gain, elevated cholesterol, bilirubin, and liver weights | [6] |

| 2 Years | Mouse | Oral (diet) | 18 mg/kg/day | >18 mg/kg/day | No adverse effects observed | [2] |

Metabolism and Pharmacokinetics

This compound is rapidly absorbed and metabolized in mammals. Following oral administration in rats, the majority of a single dose is eliminated within 48 hours, primarily through urine (approximately 78.5%) and feces (approximately 20.1%).[6] Tissue accumulation of this compound is reported to be negligible.[6] The metabolic pathway in mammals involves oxidation, structural rearrangement, and conjugation of the parent molecule.[6]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents, and the available evidence suggests that this compound is not carcinogenic.[2][3] In a 2-year feeding study in mice, no carcinogenic effects were observed at any dose level tested (up to 162 mg/kg/day).[2]

Genotoxicity

This compound has been evaluated for its potential to cause genetic damage in a variety of test systems. The consensus from these studies is that this compound is not mutagenic.[2][3]

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Result | Reference(s) |

| Multiple Assays | Various | Non-mutagenic | [2][3] |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of this compound have been conducted in rats and rabbits. The findings indicate that developmental effects are generally observed only at doses that also cause maternal toxicity.

In a developmental toxicity study in pregnant rabbits, adverse effects such as decreased litter size, low fetal weights, increased fetal resorptions, spontaneous abortions, and maternal deaths were observed at a high dose of 480 mg/kg/day, which was also severely toxic to the dams.[2] At this high dose, an increased number of skeletal and visceral abnormalities were also noted in the fetuses.[2] In contrast, a developmental toxicity study in rats showed no developmental effects in offspring at maternal doses up to 250 mg/kg/day.[2]

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dosing Period | NOAEL (Developmental) | LOAEL (Developmental) | Key Developmental Effects at LOAEL | NOAEL (Maternal) | LOAEL (Maternal) | Key Maternal Effects at LOAEL | Reference(s) |

| Developmental | Rabbit | Gestation | 160 mg/kg/day | 480 mg/kg/day | Decreased litter size, low fetal weight, increased resorptions, skeletal and visceral abnormalities | 160 mg/kg/day | 480 mg/kg/day | Severe weight loss, spontaneous abortions, death | [2] |

| Developmental | Rat | Gestation | >250 mg/kg/day | - | No effects observed | - | - | - | [2] |

Neurotoxicity

While specific neurotoxicity screening battery studies are not detailed in the readily available literature, the acute toxicity profile indicates potential for neurological effects at high doses. Symptoms of acute poisoning include incoordination, sedation, and tremors.[2]

Experimental Protocols

Acute Oral Toxicity Study (Rat)

-

Guideline: OECD Guideline for the Testing of Chemicals, No. 420 "Fixed Dose Method".

-

Species: Wistar rats (female).

-

Animal Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Dosing: A single dose of the test substance is administered by oral gavage. Animals are fasted for approximately 12-16 hours prior to dosing.

-

Dose Levels: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a small group of animals. Subsequent dosing is determined by the observed toxicity.

-

Observations: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days. Body weights are recorded prior to dosing and weekly thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

Acute Dermal Toxicity Study (Rabbit)

-

Guideline: OECD Guideline for the Testing of Chemicals, No. 402 "Acute Dermal Toxicity".

-

Species: New Zealand White rabbits.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the animals.

-

Dosing: A single dose of the test substance (e.g., 2000 mg/kg) is applied to an area of intact skin (not less than 10% of the body surface area). The application site is covered with a semi-occlusive dressing for 24 hours.

-

Observations: Animals are observed for clinical signs of toxicity, skin irritation, and mortality immediately after dosing, at several intervals on the first day, and daily for 14 days. Body weights are recorded on day 0, 7, and 14.

-

Necropsy: All animals undergo a gross necropsy at the end of the study.

Carcinogenicity Study (Mouse)

-

Guideline: Based on principles from regulatory guidelines such as those from the FDA and EPA.

-

Species: BDF1 mice.

-

Group Size: At least 50 animals per sex per group.

-

Dosing: The test substance is administered in the diet for a period of 2 years.

-

Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose is typically a maximum tolerated dose (MTD).

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups, as well as on all gross lesions from all animals.

Genotoxicity Assays

While specific this compound studies were not detailed, standard protocols for key assays are as follows:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test substance, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial strains. The mixture is plated on a minimal agar medium lacking the required amino acid.

-